molecular formula C10H9IN2 B1402299 1-(5-Iodopyridin-2-YL)cyclobutanecarbonitrile CAS No. 1257637-93-6

1-(5-Iodopyridin-2-YL)cyclobutanecarbonitrile

Cat. No. B1402299
Key on ui cas rn: 1257637-93-6
M. Wt: 284.1 g/mol
InChI Key: RGCQZLXZGCKIQH-UHFFFAOYSA-N
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Patent
US08575360B2

Procedure details

In a dry flask under argon, 2-fluoro-5-iodo-pyridine (3.85 g, 17.3 mmol) and cyclobutanecarbonitrile (1.40 g, 17 mmol) were dissolved in dry toluene (15 mL). The solution was cooled to 0° C. and sodium bis(trimethylsilyl)amide (1.0 M, 19 mL, 19 mmol) was added dropwise over 15 min. After 1 h, the solution was allowed to warm to room temperature and stirred for 26 h. The reaction was diluted with saturated aqueous NH4Cl (10 mL) and CH2Cl2 (10 mL). The layers were separated and the aqueous layer was extracted with CH2Cl2 (2×10 mL). The combined organic layers were dried over MgSO4, filtered and concentrated in vacuo to yield 4.0 g of 1-(5-iodo-pyridin-2-yl)-cyclobutane carbonitrile as a viscous, light brown oil, m/z 285.4 [M+H]+.
Quantity
3.85 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([I:8])=[CH:4][N:3]=1.[CH:9]1([C:13]#[N:14])[CH2:12][CH2:11][CH2:10]1.C[Si]([N-][Si](C)(C)C)(C)C.[Na+]>C1(C)C=CC=CC=1.[NH4+].[Cl-].C(Cl)Cl>[I:8][C:5]1[CH:6]=[CH:7][C:2]([C:9]2([C:13]#[N:14])[CH2:12][CH2:11][CH2:10]2)=[N:3][CH:4]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
3.85 g
Type
reactant
Smiles
FC1=NC=C(C=C1)I
Name
Quantity
1.4 g
Type
reactant
Smiles
C1(CCC1)C#N
Name
Quantity
15 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
19 mL
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
[NH4+].[Cl-]
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 26 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with CH2Cl2 (2×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
IC=1C=CC(=NC1)C1(CCC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: CALCULATEDPERCENTYIELD 82.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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